molecular formula C17H18N2O B15064894 2,2-dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 568592-48-3

2,2-dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B15064894
CAS No.: 568592-48-3
M. Wt: 266.34 g/mol
InChI Key: ILWJPNWKXNNRNU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminoacetophenone with p-tolualdehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(p-tolyl)propanoic acid
  • 2,2-Dimethylbutanoic acid
  • Triazole-pyrimidine hybrids

Uniqueness

2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific structural features, which confer distinct biological and chemical properties

Properties

CAS No.

568592-48-3

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)-1H-quinazolin-4-one

InChI

InChI=1S/C17H18N2O/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18-17(19,2)3/h4-11,18H,1-3H3

InChI Key

ILWJPNWKXNNRNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2(C)C

Origin of Product

United States

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